![molecular formula C33H52O9 B602410 Paricalcitol Glucuronide CAS No. 1260588-15-5](/img/structure/B602410.png)
Paricalcitol Glucuronide
Overview
Description
Paricalcitol is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure . The chemical formula of Paricalcitol is C27H44O3 .
Synthesis Analysis
A novel strategy was developed for the preparation of paricalcitol via seven-step chemical transformation and one-step microbial transformation .Molecular Structure Analysis
The molecular structure of Paricalcitol is complex, with a molar mass of 416.646 g·mol −1 . Further detailed analysis of the molecular structure of Paricalcitol Glucuronide is not available in the retrieved data.Chemical Reactions Analysis
The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical And Chemical Properties Analysis
Paricalcitol is a small molecule with a weight average of 416.6365 and a monoisotopic weight of 416.329045274 . Further detailed analysis of the physical and chemical properties of Paricalcitol Glucuronide is not available in the retrieved data.Scientific Research Applications
Chronic Kidney Disease (CKD) Management
Paricalcitol Glucuronide: has been studied for its effects on C-reactive protein (CRP) levels in CKD patients. CRP is a marker of systemic inflammation, and its reduction is beneficial in preventing the progression of CKD . Oral supplementation of Paricalcitol has shown a significant decrease in CRP levels, suggesting a potential role in the therapeutic management of CKD.
Hemodialysis Efficacy
In patients undergoing hemodialysis, Paricalcitol Glucuronide has been compared with other vitamin D receptor activators (VDRAs). It is more effective in reducing calcium and phosphorus levels, which are critical for the overall survival and quality of life of these patients . The efficacy and safety profile of Paricalcitol in this context make it a promising option for hemodialysis treatment protocols.
Acute Kidney Injury (AKI) Prevention
Studies have explored the use of Paricalcitol Glucuronide in preventing AKI, particularly in models induced by cisplatin. Paricalcitol pretreatment has shown to improve renal function, reduce inflammatory cell infiltration, and mitigate mitochondrial damage in renal tissue . This suggests its potential application in protecting against drug-induced nephrotoxicity.
Safety And Hazards
Paricalcitol is classified as having acute toxicity - Category 1, Oral; Acute toxicity - Category 3, Dermal; Carcinogenicity, Category 2; and Reproductive toxicity, Category 2 . It is also suspected of causing cancer and damaging fertility or the unborn child . It is fatal if swallowed and toxic in contact with skin .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXNIVOZPYUJN-ILMLGNIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858277 | |
Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paricalcitol Glucuronide | |
CAS RN |
1260588-15-5 | |
Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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